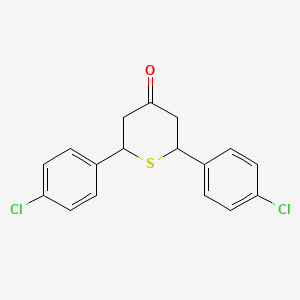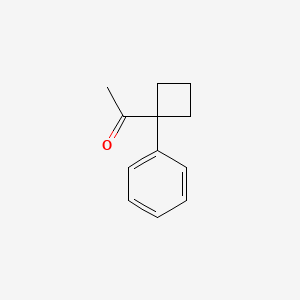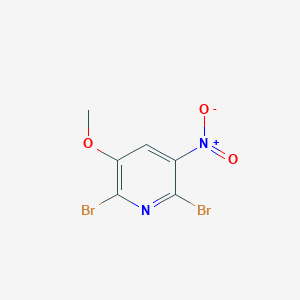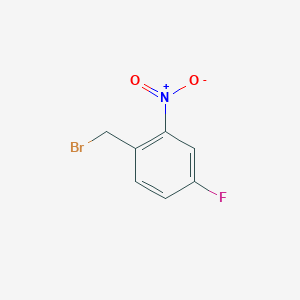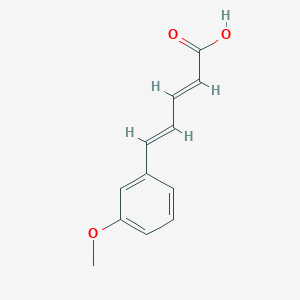
5-(3-Methoxyphenyl)penta-2,4-dienoic acid
Übersicht
Beschreibung
5-(3-Methoxyphenyl)penta-2,4-dienoic acid, also known as 5-MPD, is an organic compound belonging to the class of carboxylic acids. It is a colorless solid with a melting point of 73-76 °C. 5-MPD is a versatile compound that has been widely studied for its various applications in scientific research. It has been used in various areas such as synthesis, drug development, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
A seven-step synthesis of (2E,4E)-5-[4-hydroxy-3-methoxyphenyl]penta-2,4-dienoic acid from ferulic acid has been developed. This synthesis utilizes a natural by-product found in rice bran, aiming at the preparation of a wide variety of avenalumic carboxamide derivatives, highlighting the compound's utility in synthesizing new chemical entities (Bazin et al., 2008).
Biocontrol Applications
Research on Pyrenophora semeniperda, a fungal pathogen proposed as a mycoherbicide for controlling cheatgrass and other annual bromes, identified a phytotoxic sesquiterpenoid penta-2,4-dienoic acid named pyrenophoric acid. This compound demonstrated strong phytotoxicity, reducing coleoptile elongation in cheatgrass, suggesting its potential for biocontrol applications (Masi et al., 2014).
Nonlinear Optical Properties
Studies on bis-chalcone derivatives doped in polymer matrices have shown significant third-order nonlinear optical properties. These derivatives exhibit potential as optical limiting materials, highlighting the usefulness of such compounds in the development of new materials for photonics and optoelectronics (Shettigar et al., 2006).
Controlled Drug Release Systems
Research into dibenzylideneacetone (DBA) analogs encapsulated in poly(lactic acid) membranes for potential applications in controlled drug release systems and tissue engineering has been conducted. These studies indicate the non-toxic nature of these compounds at certain concentrations and their stability under various pH conditions, which could be beneficial for medical and biotechnological applications (Alcántara Blanco et al., 2020).
Materials Science Applications
A novel approach to synthesize 5-aryl-1-ferrocenylpenta-1,4-dien-3-ones demonstrated their potential in materials science, particularly due to their electrochemical and optical properties. These compounds were found to exhibit cubic nonlinear behavior, suggesting applications in the field of nonlinear optics and materials science (Klimova et al., 2009).
Safety and Hazards
When handling 5-(3-Methoxyphenyl)penta-2,4-dienoic acid, it is recommended to wear protective eyewear, protective clothing, and gloves to avoid skin contact. If toxic or irritating substances are produced during the experiment, it is necessary to complete the experiment in a glove box to avoid harm to the experimenter .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2E,4E)-5-(3-methoxyphenyl)penta-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-15-11-7-4-6-10(9-11)5-2-3-8-12(13)14/h2-9H,1H3,(H,13,14)/b5-2+,8-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWJWKYAUAINIZ-QKVOYMTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





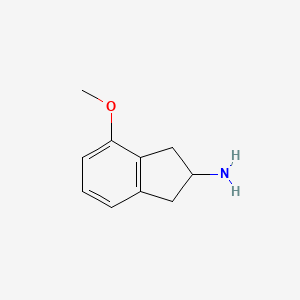
![[(3Ar,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1338000.png)


